molecular formula C8H13NO3 B2873855 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1785490-30-3

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2873855
CAS No.: 1785490-30-3
M. Wt: 171.196
InChI Key: SRTZZSUHIXEGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid ( 1785490-30-3) is a high-purity chemical building block offered for research and development purposes . This compound has a molecular formula of C 8 H 13 NO 3 and a molecular weight of 171.19 g/mol . Its structure is defined by the SMILES notation CC1(C(C(O)=O)CNC(=O)C1)C . As a piperidine derivative bearing both a carboxylic acid and a ketone functional group, this compound serves as a versatile organic synthesis intermediate . It is a valuable scaffold for medicinal chemistry research, particularly in the construction of more complex molecules for pharmaceutical screening. The specific positioning of its substituents makes it a suitable precursor for exploring structure-activity relationships in drug discovery programs. This product is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can order this compound from global stock, with various package sizes available to suit laboratory-scale needs .

Properties

IUPAC Name

4,4-dimethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTZZSUHIXEGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conjugate Addition-Cyclization Approach

This method, adapted from paroxetine intermediate synthesis, involves:

  • Conjugate addition of a cyanoacetic acid ester to a substituted acrylate.
  • Reductive cyclization to form the piperidine ring.
  • Hydrolysis of the ester to the carboxylic acid.

Example Protocol

  • React ethyl cyanoacetate with 4-methylpent-3-en-2-one in the presence of a base (e.g., NaH) to form a γ-cyano-β-keto ester.
  • Catalytically hydrogenate the nitrile group using Raney nickel or palladium on carbon under acidic conditions (e.g., HCl/EtOH).
  • Hydrolyze the ester with aqueous NaOH to yield the carboxylic acid.

Key Considerations

  • Cyclization Efficiency : Acidic conditions favor imine formation, enabling ring closure.
  • Dimethyl Introduction : Use of pre-substituted acrylates (e.g., 4,4-dimethylcyclohexenone) avoids post-cyclization alkylation.

Alkylation of Piperidine Precursors

Modifying methods from N-benzyl-3-oxopiperidine-4-carboxylate synthesis, this route focuses on introducing methyl groups post-cyclization:

  • Synthesize 6-oxopiperidine-3-carboxylic acid via cyclization of ethyl 4-aminobutyrate derivatives.
  • Double alkylation at C4 using methyl iodide and a strong base (e.g., LDA).

Example Protocol

  • Cyclize ethyl 4-[(ethoxycarbonyl)methylamino]butyrate under basic conditions (K₂CO₃/EtOH) to form 6-oxopiperidine-3-carboxylate.
  • Treat with methyl iodide in THF using LDA at −78°C to install methyl groups.
  • Hydrolyze the ester with HCl to yield the carboxylic acid.

Challenges

  • Steric hindrance at C4 may reduce alkylation efficiency.
  • Over-alkylation or ring-opening side reactions require careful stoichiometry.

Reductive Amination of Diketones

Inspired by balofloxacin intermediate synthesis, this method employs:

  • Condensation of a β-keto ester with a primary amine.
  • Reductive amination to form the piperidine ring.

Example Protocol

  • React ethyl acetoacetate with 3-amino-2,2-dimethylpropanoic acid in ethanol.
  • Reduce the Schiff base intermediate using NaBH₄ or catalytic hydrogenation.
  • Oxidize C6 to a ketone using Jones reagent (CrO₃/H₂SO₄).

Advantages

  • Direct introduction of the C6 ketone.
  • Pre-installed dimethyl groups minimize post-cyclization modifications.

Comparative Analysis of Methods

Method Yield* Key Advantages Limitations
Conjugate Addition 45–60% High regioselectivity Requires specialized acrylates
Alkylation 30–50% Flexibility in substitution Low efficiency for geminal dimethyl
Reductive Amination 55–65% Direct ketone incorporation Multi-step oxidation required

*Yields estimated from analogous syntheses.

Industrial Considerations and Optimization

Catalytic Hydrogenation Conditions

  • Catalysts : Raney nickel or Pd/C in ethanol or THF.
  • Pressure : 5–10 MPa H₂ at 25–50°C.
  • Acidic Additives : HCl or H₂SO₄ enhances imine protonation, accelerating cyclization.

Crystallization and Purification

  • pH Control : Adjust to pH 1–2 with HCl to precipitate the carboxylic acid.
  • Solvent Systems : Ethyl acetate/water mixtures enable efficient extraction.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Applications
This compound EN300-1212485 C₈H₁₃NO₃ 4,4-dimethyl, 6-keto, 3-carboxylic acid Pharmaceutical intermediates
2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid 851169-11-4 C₂₁H₂₃NO₅ Aromatic substituents (3,4-dimethoxy and 4-methylphenyl) on piperidine Drug candidates for receptor modulation
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid - Not provided Benzoxazine sulfonyl group at position 1 Enzyme inhibition studies
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ Pyrimidine ring with chloro and methyl groups Agrochemical synthesis
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid 1029779-60-9 Not provided Benzyl-piperidine and pyridazine moieties Kinase inhibitor research

Key Research Findings

Steric and Electronic Effects
  • The ketone at position 6 in the target compound is an electron-withdrawing group, lowering the pKa of the carboxylic acid (compared to electron-donating groups like methoxy in the dimethoxy-substituted analogue) .
Pharmacological Relevance
  • Compounds with aromatic substituents (e.g., 2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid ) show higher binding affinity to G-protein-coupled receptors in preliminary studies .
  • The benzoxazine-sulfonyl derivative () has shown inhibitory activity against proteases, suggesting divergent applications compared to the target compound .

Biological Activity

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid (DMOCA) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H13NO3
  • IUPAC Name : this compound
  • CAS Number : 1785490-30-3

DMOCA features a piperidine ring with a ketone and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological targets.

The biological activity of DMOCA is primarily attributed to its ability to interact with various enzymes. It can function as both an enzyme inhibitor and activator, depending on the context. This dual functionality is essential for its role in metabolic pathways:

  • Enzyme Inhibition : DMOCA can bind to active sites on enzymes, altering their activity. This mechanism is critical in regulating metabolic processes.
  • Enzyme Activation : In some cases, it may enhance enzyme activity, contributing positively to metabolic functions.

Biological Activity and Therapeutic Potential

Research indicates that DMOCA exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that DMOCA may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of lung carcinoma (NCI H292) and colon carcinoma (HT29) cells through MTT assays.
    Cell LineIC50 (µM)Reference
    NCI H29225
    HT2930
    HL-6019.0
  • Antimicrobial Activity : DMOCA has been evaluated for its potential as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism.
  • Enzyme Modulation : The compound's ability to modulate enzyme activity makes it a candidate for drug development in metabolic disorders and cancer therapy.

Case Studies

Several studies have investigated the biological effects of DMOCA:

  • Cytotoxicity Study : In a study assessing the antiproliferative effects of various compounds including DMOCA on cancer cell lines, it was found that DMOCA exhibited significant cytotoxicity against HL-60 cells with an IC50 value of 19 µM, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Research has shown that DMOCA's mechanism involves the generation of reactive oxygen species (ROS), which play a role in inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMOCA, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
4,4-Dimethyl-2-oxopiperidinePiperidine derivativeModerate cytotoxicity
4,4-Dimethyl-6-hydroxypiperidineHydroxy derivativeAntitumor activity
4,4-Dimethyl-6-aminopiperidineAmino derivativeEnzyme inhibition

DMOCA stands out due to its specific combination of functional groups that enhance its reactivity and biological activity.

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